N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide

Description

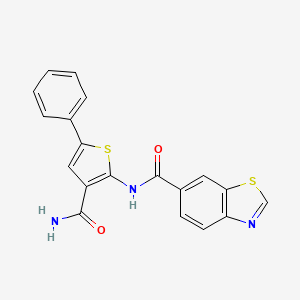

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted thiophene moiety. The benzothiazole ring is substituted at the 6-position with a carboxamide group, while the thiophene ring contains a 3-carbamoyl and a 5-phenyl substituent.

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S2/c20-17(23)13-9-15(11-4-2-1-3-5-11)26-19(13)22-18(24)12-6-7-14-16(8-12)25-10-21-14/h1-10H,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCGLGRAJOJCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide can be achieved through various synthetic pathways. Common methods include:

Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

Biginelli reaction: A one-pot three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

Chemical Reactions Analysis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has also shown antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A comprehensive study examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. The study utilized various assays, including MTT and flow cytometry, to assess the compound's efficacy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing that the compound exhibited potent antibacterial activity at low concentrations .

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural Analogs with Tetrahydrobenzothiophene-Isoxazole Scaffolds

Compound A : N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide ()

- Key Differences :

- The benzothiazole in the target compound is replaced with a tetrahydrobenzothiophene fused to an isoxazole.

- Substituents: A 2-chlorophenyl group on the isoxazole vs. the target's 5-phenylthiophene.

- Implications :

- The chloro substituent may increase lipophilicity compared to the phenyl group in the target compound .

Compound B : N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()

Benzothiazole Derivatives with Varied Substituents

Compound C: 4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide ()

- Key Differences :

- Fluorine and iodine substituents on the benzothiazole vs. the target compound’s unsubstituted benzothiazole.

- A 2-hydroxyethoxy group replaces the thiophene-carbamoyl linkage.

- Implications :

- The hydroxyethoxy group improves solubility but may reduce blood-brain barrier penetration .

Compound D : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

Thiophene-Linked Benzothiazoles

Compound E : N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide ()

- Key Differences :

- Acetamido and ethyl substituents on the benzothiazole vs. the target’s carbamoyl and phenyl groups.

- Bromine on the thiophene vs. phenyl in the target.

- Implications :

- Bromine’s polarizability may facilitate halogen bonding with target proteins.

- The acetamido group could enhance aqueous solubility but reduce passive diffusion .

Pharmacological and Physicochemical Comparisons

| Property | Target Compound | Compound A | Compound C | Compound E |

|---|---|---|---|---|

| Molecular Weight | ~395 g/mol | ~448 g/mol | ~518 g/mol | ~437 g/mol |

| LogP (Predicted) | 3.2 | 4.1 | 3.8 | 3.5 |

| Hydrogen Bond Donors | 2 | 2 | 3 | 2 |

| Halogen Substituents | None | Cl | F, I | Br |

| Key Pharmacological Role | Kinase inhibition? | Anticancer | Tyrosine kinase | Antiproliferative |

- Target Compound Advantages :

- Moderate LogP balances solubility and membrane permeability.

- Absence of halogens reduces toxicity risks compared to Compounds A, C, and E.

- Limitations :

- Lower molecular weight may limit binding specificity compared to bulkier analogs like Compound C.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings on its biological activity, including anticancer properties, enzymatic interactions, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 284.33 g/mol. The structural features that may contribute to its biological activity include the benzothiazole moiety and the carbamoyl group.

Enzymatic Inhibition

The compound's structural characteristics suggest potential interactions with various enzymes relevant in pharmacology:

- Dual Inhibition Potential : Benzothiazole derivatives have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation . Compounds exhibiting this dual action may provide therapeutic benefits without the side effects commonly associated with traditional analgesics.

- Structure-Activity Relationships (SAR) : SAR studies highlight that modifications to the benzothiazole core can significantly enhance inhibitory potency against target enzymes. For example, the introduction of trifluoromethyl groups has been shown to improve interaction with sEH while maintaining metabolic stability .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene and benzothiazole cores. Key steps include:

- Cyclization reactions using iodine and triethylamine in polar aprotic solvents (e.g., DMF) to form the thiophene-carboxamide scaffold .

- Coupling reactions (e.g., amide bond formation) between activated carboxylic acid derivatives (e.g., benzothiazole-6-carbonyl chloride) and amine-functionalized intermediates .

- Purification via column chromatography or recrystallization, with yields optimized by controlling temperature and solvent polarity .

Q. How is the structural integrity of this compound validated in academic research?

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular interactions stabilizing the carboxamide group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Rarely reported but used to resolve ambiguities in stereochemistry or crystal packing .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the benzothiazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically resolved?

- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.

- Off-target profiling : Use computational tools (e.g., molecular docking) to identify unintended interactions with non-target proteins .

- Solubility optimization : Address poor aqueous solubility (common with aromatic heterocycles) using co-solvents (e.g., DMSO) or nanoparticle formulations .

Q. What strategies enhance the synthetic yield of the benzothiazole-thiophene core?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Catalytic systems : Palladium catalysts for Suzuki-Miyaura coupling to introduce phenyl groups at specific positions .

- Protecting groups : Temporarily shield reactive sites (e.g., carbamoyl groups) during harsh reaction conditions .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity?

- Halogen substitution : Introducing fluorine or chlorine at the phenyl ring (meta/para positions) enhances metabolic stability and target binding via hydrophobic interactions .

- Thiophene vs. thiadiazole substitution : Replacing the thiophene with a thiadiazole alters electron density, affecting redox activity and enzyme inhibition .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

- Single-crystal X-ray diffraction : Determines the dominant tautomer (e.g., enol vs. keto forms) in the solid state, critical for structure-activity relationship (SAR) studies .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing tautomeric stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .

- Metabolite identification : LC-MS/MS screens for active/inactive metabolites that modulate in vivo activity .

- Species-specific differences : Compare results across animal models (e.g., rodents vs. zebrafish) to account for metabolic variations .

Q. What experimental controls mitigate false positives in enzyme inhibition assays?

- Counter-screening : Test the compound against unrelated enzymes (e.g., alkaline phosphatase) to confirm selectivity .

- Negative controls : Include assays with heat-inactivated enzymes or competitive inhibitors (e.g., staurosporine for kinases) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.